Cas no 2188202-85-7 (8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane)

8-(Thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic compound featuring a thiophene carbonyl moiety and a 1,2,3-triazole substituent. Its unique scaffold combines the rigidity of the azabicyclo[3.2.1]octane core with the heteroaromatic functionality of thiophene and triazole, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound’s distinct architecture may enhance binding affinity and selectivity in biological targets, particularly in central nervous system (CNS) and enzyme inhibition applications. Its synthetic accessibility and potential for further derivatization underscore its utility in developing novel pharmacophores. The presence of both electron-rich and electron-deficient heterocycles allows for diverse reactivity in organic synthesis.
8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane structure
2188202-85-7 structure
Product Name:8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS No:2188202-85-7
MF:C14H16N4OS
MW:288.368041038513
CID:6246447
PubChem ID:126852238
Update Time:2025-05-19

8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Chemical and Physical Properties

Names and Identifiers

    • 2188202-85-7
    • AKOS032465186
    • 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
    • F6472-2516
    • thiophen-3-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
    • Inchi: 1S/C14H16N4OS/c19-14(10-3-6-20-9-10)18-11-1-2-12(18)8-13(7-11)17-5-4-15-16-17/h3-6,9,11-13H,1-2,7-8H2
    • InChI Key: MUUUHUSIQDPYFG-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(N1C2CC(CC1CC2)N1C=CN=N1)=O

Computed Properties

  • Exact Mass: 288.10448232g/mol
  • Monoisotopic Mass: 288.10448232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 79.3Ų

8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Pricemore >>

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Additional information on 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Comprehensive Overview of 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS No. 2188202-85-7)

The compound 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS No. 2188202-85-7) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex architecture, featuring a thiophene carbonyl moiety and a 1,2,3-triazole ring fused to an 8-azabicyclo[3.2.1]octane scaffold, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of central nervous system (CNS) targets, given the prevalence of similar structures in neuroactive compounds.

In recent years, the demand for novel heterocyclic compounds with enhanced bioavailability and selectivity has surged, driven by the need for more effective treatments for neurological disorders. The 8-azabicyclo[3.2.1]octane core, a hallmark of this molecule, is reminiscent of tropane alkaloids, which are known for their interaction with neurotransmitter receptors. This structural similarity has led to speculation about its potential role in addressing conditions like Parkinson's disease and chronic pain, topics frequently searched in academic and medical circles.

The incorporation of a thiophene-3-carbonyl group adds another layer of functionality, as thiophene derivatives are widely recognized for their electronic properties and metabolic stability. This feature is particularly relevant in the context of drug design, where improving a compound's pharmacokinetic profile is a top priority. Additionally, the 1,2,3-triazole ring, formed via click chemistry, is a versatile pharmacophore that enhances binding affinity and solubility—a critical factor in modern small-molecule therapeutics.

From a synthetic perspective, the preparation of 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves multi-step organic transformations, including amidation and cycloaddition reactions. These methods align with the growing trend toward sustainable and efficient synthetic routes, a hot topic in green chemistry forums. The compound's CAS No. 2188202-85-7 serves as a unique identifier, facilitating accurate literature searches and regulatory compliance.

Ongoing research is exploring the molecule's interactions with G-protein-coupled receptors (GPCRs) and ion channels, two target classes dominating current drug development pipelines. Its potential as a selective inhibitor or allosteric modulator is under investigation, with preliminary data suggesting promising activity in in vitro assays. These findings resonate with the broader scientific community's focus on precision medicine and targeted therapies.

In summary, 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a fascinating intersection of structural complexity and therapeutic potential. Its study contributes to advancing knowledge in medicinal chemistry, neuroscience, and drug formulation, addressing some of the most pressing questions in contemporary biomedical research.

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